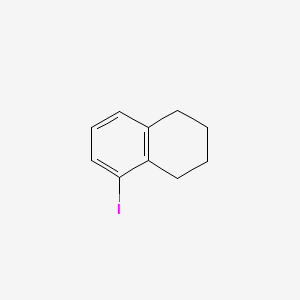
5-Iodo-1,2,3,4-tetrahydronaphthalene
Cat. No. B2393110
Key on ui cas rn:
56804-95-6
M. Wt: 258.102
InChI Key: FBCNACVFOFCZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05840980
Procedure details


132.2 g (1.00 mol) of tetralin was dissolved in 600 ml of 80% acetic acid, and 101.5 g (0.40 mol) of iodine, 45.5 g (0.20 mol) of periodic acid dihydrate and 15 ml of concentrated sulfuric acid were added thereto. The mixture was heated to 70° C. with stirring. The mixture was further stirred for 3 hours at the same temperature whereupon disappearance of tetralin was confirmed to terminate the reaction. The reaction mixture was added to 1000 ml of water, and the separated oily substance was extracted with 1000 ml of toluene. The toluene layer was washed with water and concentrated and then subjected to distillation under reduced pressure (bp: 120° C./3 mmHg) to obtain 215.3 g of the main fraction (yield: 83.4%). This product was a mixture of 5-iodotetralin and 6-iodotetralin in a blend ratio of 1:2.









Name
Yield
83.4%
Identifiers


|
REACTION_CXSMILES
|
C1C2C(=CC=CC=2)CCC1.II.O.O.I(O)(=O)(=O)=O.S(=O)(=O)(O)O.[I:25][C:26]1[CH:35]=[CH:34][CH:33]=[C:32]2[C:27]=1[CH2:28][CH2:29][CH2:30][CH2:31]2.IC1C=C2C(=CC=1)CCCC2>C(O)(=O)C.O>[I:25][CH:26]1[C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:33][CH2:34][CH2:35]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
132.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
101.5 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
45.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.I(=O)(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCC2=CC=CC=C12
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C2CCCCC2=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C2CCCCC2=CC1
|
Step Five
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to terminate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the separated oily substance was extracted with 1000 ml of toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The toluene layer was washed with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
subjected to distillation under reduced pressure (bp: 120° C./3 mmHg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 215.3 g of the main fraction (yield: 83.4%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
IC1CCCC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
